An In-depth Technical Guide to the Spectroscopic Data of Hexahydro-1-lauroyl-1H-azepine
An In-depth Technical Guide to the Spectroscopic Data of Hexahydro-1-lauroyl-1H-azepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Hexahydro-1-lauroyl-1H-azepine, a saturated N-acylated azepane. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.
Molecular Structure
Hexahydro-1-lauroyl-1H-azepine consists of a seven-membered hexahydro-1H-azepine ring (also known as azepane) N-acylated with a lauroyl group (a C12 saturated fatty acyl chain).
Chemical Formula: C₁₈H₃₅NO[1]
Molecular Weight: 281.48 g/mol [1]
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Hexahydro-1-lauroyl-1H-azepine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.2 | t | 4H | -N-CH₂ - (α to nitrogen) |
| ~ 2.3 - 2.1 | t | 2H | -CO-CH₂ - (α to carbonyl) |
| ~ 1.7 - 1.5 | m | 8H | -N-CH₂-CH₂ - and -CO-CH₂-CH₂ - |
| ~ 1.4 - 1.2 | m | 16H | -(CH₂ )₈- (lauroyl chain) |
| ~ 0.88 | t | 3H | -CH₃ (terminal methyl) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | C =O (amide carbonyl) |
| ~ 48 - 45 | -N-C H₂- (α to nitrogen) |
| ~ 36 | -CO-C H₂- (α to carbonyl) |
| ~ 32 - 22 | -(C H₂)n- (aliphatic chain) |
| ~ 14 | -C H₃ (terminal methyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2925, 2855 | Strong | C-H stretch (alkane) |
| ~ 1640 | Strong | C=O stretch (amide I band) |
| ~ 1465 | Medium | CH₂ bend (scissoring) |
Amides are characterized by a strong C=O stretching vibration, typically referred to as the amide I band, which is expected to appear around 1640 cm⁻¹.[2][3][4][5][6] The spectrum will also be dominated by strong C-H stretching absorptions from the numerous methylene groups in the molecule.[2]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 281 | [M]⁺, Molecular ion |
| 282 | [M+1]⁺, Isotopic peak |
| 113 | [C₇H₁₃N]⁺, Azepane ring fragment |
| 183 | [C₁₂H₂₃O]⁺, Lauroyl cation |
| 98 | [C₆H₁₂N]⁺, α-cleavage of the azepane ring |
The mass spectrum is expected to show a molecular ion peak at m/z 281. A common fragmentation pathway for N-acyl compounds is the cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen in the azepane ring is also a likely fragmentation pathway.[7][8][9]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Synthesis of Hexahydro-1-lauroyl-1H-azepine
A plausible synthesis involves the N-acylation of hexahydro-1H-azepine with lauroyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Hexahydro-1H-azepine (azepane)
-
Lauroyl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve hexahydro-1H-azepine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add lauroyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified Hexahydro-1-lauroyl-1H-azepine in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45-90 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., DCM). Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder before acquiring the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
ESI: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation.
Data Acquisition:
-
EI: Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
ESI: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for Hexahydro-1-lauroyl-1H-azepine.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR Spectrum: Amides [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
